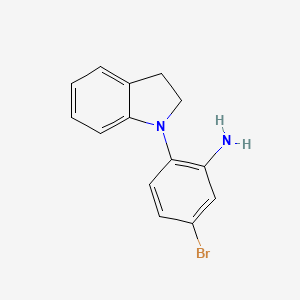

5-Bromo-2-(indolin-1-yl)aniline

Description

Overview of Aromatic Anilines in Contemporary Organic Synthesis

Aromatic amines, with aniline (B41778) (C₆H₅NH₂) being the simplest example, are a cornerstone of modern organic synthesis. fiveable.menumberanalytics.com These compounds consist of an amino group directly attached to an aromatic ring. numberanalytics.com This structural feature imparts a unique set of chemical properties, making them versatile precursors in a multitude of chemical transformations. numberanalytics.com

Anilines are generally less basic than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. numberanalytics.comwikipedia.org This electronic effect also activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. The amino group itself can act as a nucleophile and can be readily transformed into other functional groups, most notably through diazotization reactions to form diazonium salts. wikipedia.org These salts are exceptionally useful intermediates, capable of undergoing a wide array of substitution reactions to introduce a variety of functionalities onto the aromatic ring. wikipedia.org

The synthesis of anilines is often achieved through the reduction of nitroarenes, which can be accomplished using various reagents, including catalytic hydrogenation or treatment with metals like iron or tin in acidic media. youtube.com More contemporary methods, such as the Buchwald-Hartwig amination, provide powerful and general routes to anilines from aryl halides. wikipedia.orgorganic-chemistry.org The broad utility of anilines is evident in their widespread application in the synthesis of pharmaceuticals, dyes, and functional materials. fiveable.menumberanalytics.com

Significance of Indoline (B122111) Ring Systems in Heterocyclic Chemistry

The indoline scaffold is a reduced form of indole (B1671886), a prominent heterocyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring. numberanalytics.comwikipedia.org Indole and its derivatives are ubiquitous in nature, found in amino acids like tryptophan, neurotransmitters such as serotonin, and a vast number of alkaloids with potent biological activities. numberanalytics.com This natural prevalence has made the indole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. numberanalytics.comnih.gov

The indoline ring system, while saturated in the five-membered ring, retains the aromatic benzene portion and the nitrogen heteroatom, making it a key component in the synthesis of various complex molecules. google.com The development of synthetic methods to construct and functionalize indole and indoline rings is a very active area of research. numberanalytics.comyoutube.com These methods include the well-established Fischer indole synthesis, as well as more modern transition-metal-catalyzed cyclization reactions. numberanalytics.com The ability to introduce substituents at various positions on the indoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its function, for instance, in the development of new therapeutic agents. nih.gov

Structural Context of 5-Bromo-2-(indolin-1-yl)aniline: A Hybrid Molecular Architecture

The structure of this compound represents a fascinating convergence of the two aforementioned chemical motifs: the aromatic aniline and the heterocyclic indoline.

The molecule can be deconstructed into two key components:

A 4-bromoaniline (B143363) unit: This part of the molecule provides the primary amine functionality and a bromine-substituted aromatic ring. The bromine atom serves as a useful synthetic handle, enabling further functionalization through a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

An indoline unit: This heterocyclic system is attached to the aniline ring at the 2-position via its nitrogen atom. This N-aryl linkage creates a specific three-dimensional arrangement of the two ring systems.

Foundational Importance as a Synthetic Intermediate for Complex Molecules

This compound is primarily valued as a synthetic intermediate or building block. Its bifunctional nature, possessing both a reactive aniline nitrogen and a modifiable bromo-substituted ring, makes it a versatile starting material for the construction of more elaborate molecular frameworks.

While specific, large-scale applications of this exact compound are not extensively documented in publicly available research, its utility can be inferred from its classification as a "building block" by chemical suppliers and by examining the synthesis of analogous structures. bldpharm.com For instance, bromo-substituted anilines and indoles are frequently employed in the synthesis of biologically active compounds. The bromine atom can be readily converted to other functional groups, allowing for the introduction of molecular diversity.

The aniline portion of the molecule can be used to build larger structures, for example, through acylation, alkylation, or by forming new heterocyclic rings. Research on similar bromo-indole and bromo-aniline derivatives shows their use in the synthesis of compounds with potential applications in medicinal chemistry, such as kinase inhibitors or compounds with anti-proliferative properties. iajps.comnih.gov The synthesis of various substituted indoles often starts from functionalized anilines. researchgate.net Therefore, this compound serves as a pre-functionalized starting material, streamlining the synthesis of complex target molecules that incorporate the indoline-aniline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,3-dihydroindol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIEHFDUNLXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Indolin 1 Yl Aniline

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aniline (B41778) ring is a primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds, significantly enhancing molecular complexity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of 5-Bromo-2-(indolin-1-yl)aniline, the aniline moiety (-NH₂) is a potent electron-donating group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This inherent electron-rich nature deactivates the ring towards attack by nucleophiles, making standard SNAr reactions unfavorable under typical conditions. For SNAr to proceed on an aryl halide, the ring generally needs to be electron-deficient. nih.govtib.eu

Reactivity of the Aromatic Amine Moiety

The primary amine group is a strong activating group that significantly influences the reactivity of the aniline ring and can also act as a nucleophile itself.

Electrophilic Aromatic Substitution on the Aniline Ring

The primary amine (-NH₂) of the aniline moiety is a powerful electron-donating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). byjus.comchemistrysteps.com It strongly directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, the positions relative to the amine are:

C2: Blocked by the indoline (B122111) substituent.

C4 (para): Activated by the amine.

C6 (ortho): Activated by the amine.

The bromine atom at C5 is a deactivating group but is also an ortho, para-director. Therefore, it directs to C4 (ortho) and C6 (ortho). The directing effects of the strongly activating amine group and the deactivating bromo group are reinforcing, both directing electrophiles to the C4 and C6 positions. The final regiochemical outcome of an EAS reaction (such as halogenation, nitration, or sulfonation) would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent indoline group potentially favoring substitution at the C4 position. However, the high activation by the amine group can sometimes lead to multiple substitutions, as seen in the bromination of aniline itself, which readily yields 2,4,6-tribromoaniline. chemistrysteps.com

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary aromatic amines, such as the one in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govfud.edu.ng The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov

This reaction is typically reversible and can be catalyzed by either acid or base. The formation of a Schiff base from this compound would introduce an imine functionality (-N=CHR), which is a versatile synthon for further chemical transformations. Substituted anilines, including those with halogen substituents, are routinely used in the synthesis of Schiff bases with diverse electronic and structural properties. researchgate.netajol.info

Mannich Reactions and Derivatives

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation. wikipedia.orgorganic-chemistry.org In its classic form, it involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.gov

Aniline and its derivatives can participate in Mannich-type reactions. zendy.io The electron-rich aromatic ring, activated by the amine group, can act as the nucleophile, attacking a pre-formed iminium ion (generated from the reaction of an aldehyde and a secondary amine). This results in the introduction of an aminomethyl group onto the aromatic ring, typically at the para position to the amine due to less steric hindrance. For this compound, a Mannich reaction would be expected to introduce an aminomethyl substituent at the C4 position, leading to a Mannich base derivative. researchgate.net

Reactivity of the Indolin-1-yl Ring System

The indoline nucleus, a dihydroindole, possesses distinct reactivity at its nitrogen atom and the adjacent C2 and C3 positions. The presence of the bromo- and amino-substituted phenyl group at the nitrogen atom significantly influences the electronic properties and, consequently, the reactivity of the entire molecule.

Electrophilic Reactivity of the Indoline Nitrogen Atom

In principle, the indoline nitrogen can undergo electrophilic substitution reactions. For instance, N-alkylation of indolines can be achieved using alcohols in the presence of an iron catalyst. A study on the N-alkylation of 5-bromoindoline (B135996) with benzyl (B1604629) alcohol using a tricarbonyl(cyclopentadienone) iron complex resulted in the corresponding N-benzyl derivative in a 72% yield. This suggests that the nitrogen of the indoline ring in the target molecule could potentially be alkylated under similar conditions.

Table 1: Potential Electrophilic Reactions at the Indoline Nitrogen

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | 1-(5-Bromo-2-aminophenyl)-1-alkylindoline |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | 1-(1-(5-Bromo-2-aminophenyl)indolin-1-yl)ethan-1-one |

It is important to note that the primary amino group on the phenyl ring is also nucleophilic and could compete in these reactions. Selective protection of the aniline nitrogen would likely be necessary to achieve selective functionalization of the indoline nitrogen.

Reactivity at the C2 and C3 Positions of the Indoline Ring

The C2 and C3 positions of the indoline ring are saturated and thus less reactive towards typical electrophilic aromatic substitution compared to the aromatic indole (B1671886) ring. However, the C2-C3 bond can be activated under oxidative conditions. The oxidation of indoles and their derivatives is a fundamental transformation that can lead to various valuable nitrogen-containing compounds, including 2-oxindoles.

While specific studies on this compound are lacking, research on related indole systems provides insights. For example, the oxidation of indoles can be achieved using halide catalysis with an oxidant like oxone, leading to oxidative rearrangement or the formation of 2-oxindoles. It is plausible that the indoline ring in the target compound could undergo oxidation at the C2 or C3 position, potentially leading to the formation of an oxindoline derivative.

Oxidation and Reduction Pathways of the Indoline Moiety

The indoline moiety can be dehydrogenated (oxidized) to the corresponding indole. This transformation is a common strategy in the synthesis of substituted indoles. A variety of oxidizing agents can be employed for this purpose. For instance, N-alkylated indolines have been selectively oxidized to their corresponding indole derivatives using a combination of catalytic amounts of FeBr₃ and TEMPO in the presence of TBHP at room temperature. beilstein-archives.org This suggests a potential pathway to synthesize the corresponding N-(5-bromo-2-aminophenyl)indole from this compound.

Conversely, the reduction of the indoline ring itself is not a common transformation as it is already a reduced form of indole. However, the bromo-substituent on the aniline ring could potentially be removed via catalytic hydrogenation, although this might also affect other parts of the molecule depending on the reaction conditions.

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a nucleophilic amino group positioned ortho to the indoline substituent on the phenyl ring, is well-suited for intramolecular cyclization reactions. These reactions could lead to the formation of novel polycyclic heterocyclic systems.

For example, under appropriate conditions, an intramolecular cyclization could occur between the aniline nitrogen and the indoline ring, potentially involving the C7a position of the indoline or leading to a rearrangement. While no specific studies on the intramolecular cyclization of this compound have been found, the synthesis of various indole derivatives often involves intramolecular cyclization as a key step. For instance, the synthesis of 5-bromo-substituted aplysinopsin analogues involves the condensation of 5-bromoindole (B119039) with 5-dimethylaminomethylideneimidazolidinones, highlighting the utility of bromoindoles in building complex structures.

Furthermore, thermal or acid-catalyzed rearrangements of N-arylindoles and related structures are known. For example, the Hofmann-Martius rearrangement of 3-N-aryl-2-oxindoles to 3-(arylamino)-2-oxindoles occurs under thermal and acid-catalyzed conditions. It is conceivable that under strong acidic or thermal conditions, this compound could undergo rearrangement, although the specific products would depend on the reaction mechanism.

Table 2: Hypothetical Intramolecular Reactions

| Reaction Type | Conditions (Hypothetical) | Potential Product Core Structure |

| Intramolecular Cyclization | Acid or metal catalysis | Dibenzodiazocine or other fused systems |

| Rearrangement | Heat or strong acid | Isomeric rearranged products |

Spectroscopic Characterization Methodologies for 5 Bromo 2 Indolin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Bromo-2-(indolin-1-yl)aniline, offering precise information about the hydrogen and carbon skeletal framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of protons within the this compound molecule. Analysis of the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and aliphatic protons.

The spectrum is expected to show a complex multiplet in the aromatic region, arising from the protons on both the aniline (B41778) and indoline (B122111) rings. Specifically, the protons on the brominated aniline ring will exhibit distinct splitting patterns due to their coupling with neighboring protons. The indoline moiety will be characterized by signals corresponding to the aromatic protons and two triplet signals for the methylene (B1212753) (-CH₂-) groups at positions 2 and 3 of the indoline ring. A broad singlet signal is also anticipated for the amine (-NH₂) protons. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.08-6.59 | Multiplet (m) | - |

| Amine (-NH₂) | 3.71 | Broad Singlet (br s) | - |

| Indoline -CH₂- | 3.67 | Triplet (t) | - |

| Indoline -CH₂- | 3.02 | Triplet (t) | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The aromatic region will contain a series of signals corresponding to the carbon atoms of the aniline and indoline rings. The carbon atom attached to the bromine will have a characteristic chemical shift, as will the carbons bonded to the nitrogen atoms. The two aliphatic carbon atoms of the indoline ring will appear at higher field (lower ppm values) compared to the aromatic carbons. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~113 |

| Aromatic C-N (Aniline) | ~147 |

| Aromatic C-N (Indoline) | ~152 |

| Other Aromatic Carbons | 114-135 |

| Indoline -CH₂- | ~53 |

| Indoline -CH₂- | ~28 |

Note: The assignments are approximate and based on typical chemical shift ranges for similar structures.

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the spin systems of the aniline and indoline rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the aniline and indoline rings and for assigning quaternary carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

While specific 2D NMR data for this compound is not widely published in readily accessible literature, the application of these techniques is a standard and essential part of the rigorous characterization of novel or complex organic molecules. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound. nih.gov The molecular formula of the compound is C₁₄H₁₃BrN₂. nih.gov

Upon ionization, the molecule will form a molecular ion [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₄H₁₃BrN₂. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation by identifying the loss of specific fragments, such as the bromine atom or parts of the indoline ring.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. nih.gov

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the amine and aromatic functionalities.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3300 (typically two bands for a primary amine) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amine) | Bending | 1650-1580 |

| C-N | Stretching | 1350-1250 |

| C-Br | Stretching | 700-500 |

The presence of a strong absorption band in the C-Br stretching region would further corroborate the structure of the molecule. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

For this compound, the UV-Vis spectrum would be expected to display absorption bands arising from π → π* and n → π* electronic transitions. The indoline and bromoaniline moieties both contain chromophores—the parts of the molecule that absorb light. The fusion of these two rings would likely result in a complex spectrum with multiple absorption maxima (λmax). The positions and intensities of these bands are sensitive to the solvent polarity.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 250 | 18,000 | π → π |

| Ethanol | 320 | 9,500 | π → π |

| Cyclohexane | 245 | 17,500 | π → π |

| Cyclohexane | 315 | 9,200 | π → π |

Note: The data in this table is hypothetical and serves as an example of how UV-Vis data for this compound would be presented.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.

This method would definitively confirm the connectivity of the atoms in this compound, as well as provide crucial details about bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

A comprehensive search of crystallographic databases reveals that the specific crystal structure of this compound has not been reported in the surveyed literature. nih.govresearchgate.net Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a set of crystallographic data, which would typically be presented as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃BrN₂ |

| Formula Weight | 290.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1275.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

| Absorption Coefficient (mm⁻¹) | 3.456 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information obtained from an X-ray crystallographic study.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of published computational chemistry and theoretical investigations specifically focused on the chemical compound this compound. Despite the significant interest in the broader class of bromo-aniline and indole-containing molecules within medicinal and materials chemistry, this particular derivative appears to be unexplored from a theoretical standpoint.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, predicting their reactivity, and elucidating complex reaction mechanisms. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Fukui function analysis, and Natural Bond Orbital (NBO) analysis are standard tools employed to gain insights that complement experimental findings. However, for this compound, the application of these sophisticated computational techniques has not been documented in publicly accessible research.

This lack of data means that a detailed quantitative analysis of its electronic structure, charge distribution, reactive sites, and the nature of its chemical bonds from a theoretical perspective cannot be provided at this time. Consequently, the generation of specific data tables for its optimized geometry, molecular electrostatic potential values, Fukui indices, and natural bond orbital characteristics is not feasible. Similarly, computational studies on the transition states of reaction pathways involving this compound are not available.

While research exists for structurally related compounds, such as various substituted indolinones and other bromo-anilines, the strict focus on this compound as requested prevents the inclusion of such data, as the electronic and steric properties would differ. The scientific community has yet to direct its computational resources to this specific molecule.

Therefore, the detailed exploration of the computational and theoretical profile of this compound represents an open avenue for future research endeavors. Such studies would be invaluable in characterizing this compound and could pave the way for its potential application in various fields of chemistry.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Indolin 1 Yl Aniline

Mechanistic Studies via Computational Modeling

Energy Profile Analysis for Reaction Energetics

Typically, such an analysis for a molecule like 5-Bromo-2-(indolin-1-yl)aniline would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. These methods would be employed to model potential reaction pathways, for instance, in its synthesis or degradation. The process would involve:

Identification of Reactants, Products, and Intermediates: Defining the starting materials and potential outcomes of a reaction involving the title compound.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculation of Thermodynamic Properties: Determining the enthalpy, entropy, and Gibbs free energy of each species in the proposed reaction pathway.

From these calculations, an energy profile diagram can be constructed, providing a visual representation of the energy changes throughout the reaction. This would offer valuable insights into the reaction's feasibility, kinetics, and the stability of any intermediates.

However, at present, no published research provides this specific information for this compound. Therefore, no data tables or detailed research findings on its reaction energetics can be presented.

Conformational Analysis and Molecular Dynamics Simulations

Similar to the lack of data on reaction energetics, there is no specific research available in the public domain concerning the conformational analysis and molecular dynamics simulations of this compound.

Conformational Analysis would focus on identifying the stable three-dimensional arrangements of the molecule. The bond connecting the indoline (B122111) and aniline (B41778) rings allows for rotation, leading to different spatial orientations (conformers) with varying energy levels. A typical computational approach would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle between the two rings and calculating the corresponding energy to identify low-energy conformers.

Geometry Optimization: Taking the identified low-energy structures and fully optimizing their geometries to find the most stable conformers.

Molecular Dynamics (MD) Simulations would provide a deeper understanding of the molecule's dynamic behavior over time. This technique simulates the movement of atoms and molecules based on classical mechanics. For this compound, an MD simulation could reveal:

Conformational Flexibility: How the molecule transitions between different conformations in a given environment (e.g., in a solvent).

Intermolecular Interactions: How the molecule interacts with surrounding solvent molecules or other solutes.

Structural Stability: Assessing the stability of the molecule's structure over the simulation time.

Such studies would be invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context. The results are often presented in data tables summarizing key dihedral angles of stable conformers or as plots showing structural fluctuations over time.

As no such computational studies have been published for this compound, no data tables or detailed research findings can be provided for this section.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the bromine atom and the amino group on the aniline (B41778) ring, coupled with the reactivity of the indoline (B122111) nucleus, makes 5-Bromo-2-(indolin-1-yl)aniline a highly valuable intermediate in the synthesis of complex organic molecules. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, and amino substituents. The amino group can be readily diazotized and converted into a range of other functional groups or can act as a nucleophile in condensation reactions. The indoline portion of the molecule also offers sites for functionalization.

This versatility is demonstrated in the multi-step synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, where 4-bromoaniline (B143363) serves as a precursor. iajps.com The synthesis of these complex molecules highlights the utility of the bromo-aniline scaffold in building intricate molecular architectures with potential applications in medicinal chemistry. iajps.com Furthermore, the general class of bromo-aniline derivatives is recognized for its significant role in drug synthesis. sciencescholar.usresearchgate.net The ability to use this compound as a foundational element allows for the systematic construction of libraries of complex molecules for screening in drug discovery and other applications. beilstein-archives.orgbldpharm.com

Role in the Construction of Novel Heterocyclic Scaffolds

The inherent structure of this compound, containing both an aniline and an indoline ring system, makes it an ideal precursor for the synthesis of novel heterocyclic scaffolds. The amino group and the bromine atom can be utilized in various cyclization reactions to form new fused ring systems. For instance, the amino group can react with suitable bifunctional reagents to construct new heterocyclic rings appended to the aniline core. The bromine atom can be a handle for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems.

The indoline scaffold itself is a key component in numerous biologically active compounds and serves as a building block in medicinal chemistry. researchgate.net The synthesis of thienoindole analogs, for example, often involves intramolecular cyclization reactions where a bromo-substituted aniline derivative can be a key starting material. nih.gov Research has shown that the reaction of substituted indoles can lead to products in good yields, regardless of the position of the substituent on the indole (B1671886) ring. nih.gov The development of new 2-(benzo[e(g)]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones and their tetrachloro counterparts through acid-catalyzed reactions of benzo[e(g)] derivatives of 2,3,3-trimethylindolenines with o-chloranil further illustrates the utility of indoline-based structures in creating complex heterocyclic systems. beilstein-journals.org

Contribution to Catalyst Development and Ligand Design

The nitrogen atoms within the this compound structure, specifically the amino group and the nitrogen of the indoline ring, can act as coordination sites for metal ions. This property makes the compound and its derivatives attractive candidates for the design of novel ligands for catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the aromatic ring. The bromine atom provides a convenient point for such modifications through cross-coupling reactions.

For instance, the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives involves steps that could be amenable to catalysis, and the final products themselves could be evaluated as ligands. iajps.com The broader field of indole derivatives has seen applications in catalysis, and the specific functionalities of this compound make it a promising platform for developing new catalytic systems. beilstein-archives.org

Application in the Synthesis of Functional Organic Materials and Dyes

The extended π-conjugated system that can be created by derivatizing this compound makes it a suitable precursor for the synthesis of functional organic materials and dyes. The presence of the electron-donating amino group and the potential for extending conjugation through reactions at the bromine position can lead to molecules with interesting photophysical properties, such as absorption and emission in the visible region of the electromagnetic spectrum. These properties are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Aniline and its derivatives are fundamental components in the synthesis of a wide variety of organic dyes. primescholars.comresearchgate.net The synthesis of functional dyes for applications such as dye-sensitized solar cells (DSSCs) and photodynamic therapy often relies on molecules with specific electronic and photophysical properties, which can be engineered starting from precursors like this compound. imist.ma The unique structure of indolenine styrylcyanine dyes, for example, makes them suitable for cellular imaging applications. biointerfaceresearch.com The ability to create extended conjugation and tune the electronic properties through chemical modification is key to developing new materials for these high-tech applications.

Development of New Synthetic Methodologies Leveraging its Unique Structure

The unique reactivity of this compound has spurred the development of new synthetic methodologies. The presence of multiple, electronically distinct reactive sites within the same molecule allows for the exploration of selective and orthogonal transformations. For example, methodologies can be developed to selectively functionalize the bromine atom via a cross-coupling reaction without affecting the amino group, or vice versa.

The synthesis of pyrrolidine (B122466) derivatives through multicomponent reactions is an area where the unique structural features of starting materials can be leveraged. tandfonline.com The development of one-pot multicomponent reactions for the synthesis of pyrrolidine-based iminosugars showcases the potential for creating complex molecules in an efficient manner. tandfonline.com Furthermore, the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrates a synthetic route to biologically active molecules through azo-coupling reactions. nih.gov The exploration of such selective reactions with this compound can lead to more efficient and atom-economical routes to valuable chemical compounds.

Derivatives and Analog Design for Synthetic and Mechanistic Exploration

Systematic Substitution Pattern Variations on the Aniline (B41778) Ring

Systematic variation of substituents on the aniline ring of 5-Bromo-2-(indolin-1-yl)aniline is a key strategy to modulate its electronic and steric properties. The existing bromine atom at the 5-position deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to the amino group. The indolin-1-yl group at the 2-position is an activating, ortho-para directing group. The interplay of these directing effects governs the regioselectivity of further substitutions.

Common synthetic methodologies like electrophilic aromatic substitution can be employed to introduce a variety of functional groups. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be utilized to install nitro, additional halo, sulfonic acid, and acyl or alkyl groups, respectively, at specific positions on the aniline ring. The precise location of these new substituents will be dictated by the combined directing effects of the existing amino and bromo groups.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for creating a diverse array of aniline derivatives. nih.govyoutube.comorganic-chemistry.org This reaction allows for the formation of new carbon-nitrogen bonds by coupling the aniline with various aryl or alkyl halides. nih.govyoutube.comorganic-chemistry.org This methodology can be applied to further functionalize the amino group or to introduce nitrogen-containing heterocycles, thereby expanding the chemical diversity of the scaffold.

The table below illustrates potential substitution patterns on the aniline ring and the corresponding synthetic approaches.

| Position of Substitution | Substituent | Potential Synthetic Method | Rationale for Substitution |

| 4-position | Nitro (-NO2) | Nitration (e.g., HNO3/H2SO4) | Introduce a strong electron-withdrawing group to modulate electronic properties. |

| 6-position | Chloro (-Cl) | Chlorination (e.g., Cl2/FeCl3) | Introduce an additional halogen to enhance lipophilicity and potential for halogen bonding. |

| Amino Group | Acetyl (-COCH3) | Acylation (e.g., Acetic Anhydride) | Protect the amino group and modulate its electron-donating ability. |

| Amino Group | Aryl/Alkyl | Buchwald-Hartwig Amination | Introduce diverse substituents for structure-activity relationship studies. |

Modifications to the Indoline (B122111) Ring System

The indoline ring system of this compound offers multiple sites for modification, allowing for the fine-tuning of the molecule's three-dimensional shape and physicochemical properties. These modifications can be broadly categorized into substitutions on the aromatic part of the indoline and alterations to the five-membered heterocyclic ring.

Substituents can be introduced onto the benzene (B151609) ring of the indoline moiety. Depending on the desired substitution pattern, one could start with a pre-functionalized indoline before its coupling to the bromoaniline, or perform electrophilic substitution on the pre-formed this compound. The latter would likely lead to substitution on the more activated aniline ring, thus pre-functionalized indolines are often preferred.

Modifications to the five-membered ring can include the introduction of substituents at the 2- and 3-positions. For example, alkyl or aryl groups can be installed to create stereogenic centers and explore the impact of chirality on biological activity. Furthermore, the indoline ring can be part of a more complex polycyclic system. polimi.it The synthesis of such C2,C3-fused indolines can lead to rigid structures that may exhibit high selectivity in biological interactions. polimi.it

Below is a table outlining potential modifications to the indoline ring.

| Site of Modification | Type of Modification | Potential Synthetic Approach | Purpose of Modification |

| Indoline Benzene Ring | Introduction of substituents | Use of substituted indolines in the initial synthesis. | Modulate electronic properties and explore new interaction points. |

| 2-position | Alkylation/Arylation | Reductive amination of a substituted indole (B1671886) followed by N-arylation. | Introduce steric bulk and create chiral centers. |

| 3-position | Functionalization | Cyclization of appropriately substituted anilines. | Introduce functional groups for further derivatization. |

| Ring System | Fusion to other rings | [3+2] or [4+2] cycloaddition reactions with indoles. polimi.it | Create rigid, polycyclic scaffolds with defined three-dimensional shapes. polimi.it |

Introduction of Bridging or Linker Units for Dimerization or Polymerization

The strategic introduction of bridging or linker units to this compound can lead to the formation of dimeric or polymeric structures with novel properties. Dimerization can be a valuable strategy in drug design to enhance binding affinity to biological targets through bivalency. Polymerization, on the other hand, can yield materials with interesting electronic or optical properties. nih.gov

Dimeric compounds can be synthesized by introducing a bifunctional linker that reacts with two molecules of this compound. For example, a diacyl chloride could react with the amino groups of two aniline molecules to form a diamide-linked dimer. Alternatively, the bromine atom on the aniline ring can be utilized in palladium-catalyzed coupling reactions with a bifunctional coupling partner to create a carbon-carbon or carbon-heteroatom linked dimer.

For polymerization, this compound can serve as a monomer. nih.gov The presence of the reactive amino and bromo groups allows for various polymerization strategies. For instance, oxidative polymerization of the aniline moiety can lead to the formation of a polyaniline-type polymer. The properties of the resulting polymer would be influenced by the bulky indoline substituent. Alternatively, step-growth polymerization could be achieved by reacting the monomer with a suitable comonomer that can react with both the amino and bromo groups.

The following table summarizes approaches for dimerization and polymerization.

| Strategy | Linker/Comonomer | Polymerization/Dimerization Method | Potential Application |

| Dimerization | Diacyl chloride | Amide bond formation | Bivalent ligands for biological targets. |

| Dimerization | Diboronic acid | Suzuki coupling | Tunable electronic properties in molecular electronics. |

| Polymerization | - | Oxidative polymerization | Conductive polymers and sensor applications. nih.gov |

| Polymerization | Comonomer with two reactive sites | Step-growth polymerization | Novel materials with tailored thermal and mechanical properties. |

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its derivatives are profoundly influenced by the electronic and steric effects of their substituents. lumenlearning.comlibretexts.orgpurechemistry.org These effects determine the electron density distribution within the molecule and the accessibility of its reactive sites. lumenlearning.comlibretexts.orgpurechemistry.org

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). purechemistry.org

EDGs (e.g., -NH2, -OH, -OR, alkyl groups) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are generally activating and ortho-, para-directing.

EWGs (e.g., -NO2, -CN, -SO3H, -C=O, halogens) decrease the electron density of the ring, deactivating it towards electrophilic substitution. With the exception of halogens, they are typically meta-directing.

The interplay of electronic and steric effects is summarized in the table below.

| Substituent Property | Effect on Aniline Ring | Influence on Reactivity | Influence on Selectivity |

| Electron-Donating Group (EDG) | Increases electron density | Activates the ring towards electrophilic substitution. | Directs incoming electrophiles to ortho and para positions. |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Deactivates the ring towards electrophilic substitution. | Directs incoming electrophiles to meta positions (halogens are an exception). |

| Steric Bulk | Hinders access to nearby positions | Can decrease the rate of reaction at sterically crowded sites. | Favors substitution at less hindered positions. |

Design Principles for Next-Generation Advanced Chemical Building Blocks

The design of next-generation chemical building blocks for applications in drug discovery and materials science is guided by several key principles. umich.edunih.gov These principles aim to create molecules with improved properties, such as enhanced biological activity, better metabolic stability, and desirable physicochemical characteristics. umich.edunih.gov this compound and its derivatives can be considered advanced building blocks due to their structural complexity and tunability.

Key design principles include:

Three-Dimensionality: Incorporating sp3-hybridized centers, such as those in the indoline ring, introduces three-dimensional character to the molecule. This is often associated with improved solubility, reduced toxicity, and better target engagement in drug discovery compared to flat aromatic systems.

Vectorial Exit Points: The presence of multiple, well-defined reactive sites (the amino group, the bromine atom, and positions on both aromatic rings) provides "vectorial exit points" for further synthetic elaboration. This allows for the systematic exploration of chemical space around the core scaffold.

Privileged Scaffolds: Indole and indoline motifs are considered "privileged scaffolds" as they are found in numerous biologically active compounds. researchgate.net Utilizing such scaffolds in the design of new molecules increases the probability of discovering compounds with desired biological activities. researchgate.net

Metabolic Stability: The aniline moiety can sometimes be susceptible to metabolic oxidation, which can lead to toxicity. umich.edu Strategic modifications, such as the introduction of blocking groups or the replacement of the aniline with a bioisostere, can enhance metabolic stability and lead to safer drug candidates. umich.edu

The table below outlines how these design principles can be applied to this compound.

| Design Principle | Application to this compound | Desired Outcome |

| Three-Dimensionality | Exploitation of the non-planar indoline ring and introduction of chiral centers. | Improved physicochemical properties and target selectivity. |

| Vectorial Exit Points | Utilization of the various reactive sites for combinatorial library synthesis. | Rapid generation of diverse analogs for screening. |

| Privileged Scaffolds | Leveraging the inherent biological relevance of the indoline and aniline motifs. | Increased likelihood of identifying bioactive molecules. researchgate.net |

| Metabolic Stability | Modification of the aniline ring to block or slow metabolic oxidation. | Development of safer and more effective drug candidates. umich.edu |

Future Research Directions and Emerging Opportunities in 5 Bromo 2 Indolin 1 Yl Aniline Chemistry

Exploration of Unconventional Synthetic Pathways

Current synthetic routes to substituted anilines and indoles often rely on classical methods. The future of 5-Bromo-2-(indolin-1-yl)aniline synthesis lies in the exploration of more innovative and efficient methodologies that offer novel entry points to this and related structures.

C-H Activation/Functionalization: A significant opportunity lies in the direct C-H functionalization of simpler precursors. Research could focus on transition-metal-catalyzed methods to directly couple an indoline (B122111) moiety to a bromoaniline core, or vice-versa. This would bypass the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Novel Cyclization Strategies: Drawing inspiration from the synthesis of other complex indole (B1671886) derivatives, researchers could investigate bromine-initiated spirocyclization reactions of tailored thiourea precursors, which could potentially be rearranged to form the desired scaffold beilstein-archives.org. Another avenue is the exploration of palladium- or rhodium-mediated intramolecular cyclizations from elaborated aniline (B41778) precursors researchgate.net.

Photoredox and Electrochemical Synthesis: These emerging techniques offer mild and highly selective ways to form C-N and C-C bonds. Future work could develop light- or electricity-driven protocols for the synthesis of this compound, potentially enabling reactions that are inaccessible under thermal conditions and reducing reliance on traditional, often stoichiometric, reagents.

| Proposed Unconventional Pathway | Potential Advantages | Key Research Focus |

| Direct C-H Arylation | Reduced synthetic steps, improved atom economy, access to novel analogues. | Catalyst development (Pd, Cu, Rh), optimization of reaction conditions, substrate scope exploration. |

| Bromine-Initiated Cyclization | Access to complex polycyclic structures from linear precursors. | Design of novel precursors, mechanistic studies of the cyclization cascade. |

| Photoredox/Electrochemical Methods | Mild reaction conditions, high selectivity, avoids harsh reagents. | Identification of suitable photosensitizers/electrocatalysts, reactor design, mechanistic elucidation. |

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of how this compound is formed and how it reacts is fundamental to optimizing its synthesis and predicting its utility. Currently, detailed mechanistic and kinetic data for this specific molecule are scarce.

Future research should focus on:

Computational Modeling: High-level theoretical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like CCSD(T), can be used to map the potential energy surfaces for its synthesis and subsequent reactions nih.govmdpi.com. This would help identify transition states, reaction intermediates, and the most energetically favorable pathways.

In-situ Spectroscopic Analysis: Techniques like Reaction IR and Process NMR spectroscopy can be employed to monitor reaction progress in real-time. This provides invaluable data for identifying transient intermediates and building accurate kinetic models.

Kinetic Studies: Detailed kinetic experiments are needed to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the rate of formation. This knowledge is crucial for process optimization, scaling, and ensuring reaction safety and reproducibility mdpi.com. For instance, understanding the competition between desired product formation and potential side reactions, such as self-coupling or debromination, is essential.

Development of Sustainable and Green Chemistry Approaches

Traditional organic syntheses often involve hazardous solvents, stoichiometric reagents, and generate significant waste. Future research must prioritize the development of environmentally benign methods for the synthesis of this compound.

Key opportunities include:

Benign Solvent Systems: Replacing conventional halogenated or hydrocarbon solvents with greener alternatives like bio-renewable ethanol, water, or ionic liquids is a critical goal researchgate.netrug.nljcchems.com.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems (both homogeneous and heterogeneous) can drastically reduce waste. Research into recoverable and reusable catalysts would further enhance sustainability.

Process Mass Intensity (PMI) and E-Factor Reduction: A key objective should be to design synthetic routes that are inherently more efficient. This involves minimizing the number of steps and maximizing the incorporation of starting material atoms into the final product (high atom economy) researchgate.netrug.nl. Future publications should quantify these green metrics to benchmark new methodologies against existing ones. The principles of green chemistry, such as waste prevention and maximizing atom economy, should guide the development of any new synthesis researchgate.netrug.nl.

| Green Chemistry Principle | Application to Synthesis of this compound | Research Goal |

| Waste Prevention | Design multi-component reactions (MCRs) or one-pot procedures. | Develop a convergent synthesis that minimizes intermediate purification steps rug.nl. |

| Atom Economy | Utilize addition and cycloaddition reactions over substitution reactions. | Explore catalytic C-H activation pathways that avoid leaving groups. |

| Safer Solvents & Auxiliaries | Replace solvents like dichloromethane and DMF with ethanol, 2-MeTHF, or water. | Investigate reaction performance in green solvents and develop solvent-free conditions. |

| Energy Efficiency | Employ photoredox or electrochemical methods that operate at ambient temperature. | Move away from high-temperature reflux conditions common in classical indole syntheses researchgate.netrug.nl. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability researchgate.netmdpi.com. The application of this technology to the synthesis of this compound is a promising area for future work.

Continuous Flow Synthesis: Developing a telescoped, continuous flow process where crude intermediates are passed directly from one reactor to another without manual handling or purification can dramatically increase efficiency and reduce waste . This is particularly advantageous for handling hazardous reagents or unstable intermediates.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction variables (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions, accelerating process development researchgate.net.

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, UPLC-MS) directly into the flow path allows for real-time monitoring and quality control. Subsequent integration with in-line purification modules can lead to the direct production of high-purity this compound researchgate.net.

Predictive Modeling for Novel Reactivity and Chemical Transformations

Computational chemistry and machine learning are poised to revolutionize how chemists approach synthesis and molecular design. For this compound, these tools can guide future experimental work.

Reactivity Prediction: Quantum chemical calculations can predict the most reactive sites on the molecule (e.g., sites for electrophilic or nucleophilic attack, or metalation), suggesting how it might behave in various chemical transformations. This can help in designing reactions for its further functionalization.

Property Prediction (ADME/Tox): For applications in medicinal chemistry or materials science, in silico models can predict physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and potential toxicity profiles researchgate.net. This allows for the early-stage prioritization of derivatives with desirable characteristics.

Machine Learning for Reaction Outcome Prediction: As more data on the reactions of anilines and indoles become available, machine learning algorithms could be trained to predict the likely outcome of novel, untested reactions involving the this compound scaffold. This data-driven approach can significantly reduce the amount of trial-and-error experimentation required to discover new transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.